5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Physicochemical profiling Ionisation state pH-dependent solubility

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (CAS 38228-01-2 as hydrochloride; CAS 136088-16-9 as free acid) is a cyclic imino acid belonging to the dihydropyrrole class. It is the 5-methyl derivative of the endogenous proline cycle intermediate 1-pyrroline-5-carboxylic acid (P5C; systematic name 3,4-dihydro-2H-pyrrole-2-carboxylic acid).

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12347624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=NC(CC1)C(=O)O
InChIInChI=1S/C6H9NO2/c1-4-2-3-5(7-4)6(8)9/h5H,2-3H2,1H3,(H,8,9)
InChIKeyKPVXTRPRSOUYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid: Sourcing the Methylated Pyrroline Intermediate for Proline Cycle Research & Synthetic Chemistry


5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (CAS 38228-01-2 as hydrochloride; CAS 136088-16-9 as free acid) is a cyclic imino acid belonging to the dihydropyrrole class [1]. It is the 5-methyl derivative of the endogenous proline cycle intermediate 1-pyrroline-5-carboxylic acid (P5C; systematic name 3,4-dihydro-2H-pyrrole-2-carboxylic acid) [2]. The compound features a partially saturated pyrroline ring bearing a carboxylic acid at C-2 and a methyl substituent at position 5, with a molecular formula C₆H₉NO₂ and molecular weight 127.14 Da . Its structural relationship to P5C positions it as a key synthetic precursor to 5-methylproline and a potential modulator of pyrroline-5-carboxylate reductase (PYCR1) activity [3].

Why P5C, Proline, or 4-Methyl Isomers Cannot Simply Replace 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid in Research Applications


Generic substitution among pyrroline-2-carboxylic acid analogs is unreliable because the position and presence of the methyl group simultaneously alter three critical properties: ionisation behaviour, intrinsic stability, and enzyme recognition. The parent compound P5C (3,4-dihydro-2H-pyrrole-2-carboxylic acid) is notoriously unstable in aqueous solution, undergoing spontaneous, concentration-dependent self-condensation that precludes isolation as a chemically pure solid [1]. The 5-methyl substituent blocks this degradation pathway by eliminating the electrophilic site responsible for oligomerisation, yielding a chromatographically tractable and storable intermediate . Positional isomers (e.g., 4-methyl-2-pyrroline-5-carboxylic acid) or fully saturated analogs (e.g., 5-methylproline) differ fundamentally in their recognition by proline cycle enzymes such as PYCR1 and PRODH, as demonstrated by structure-activity studies showing that even N-methylation versus C-methylation can dictate inhibitor versus substrate behaviour [2]. The quantitative data in Section 3 establish exactly where these differences become procurement-relevant.

Quantitative Differentiation Evidence: 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid vs. Comparators


Carboxylic Acid pKa Shift: Altered Ionisation vs. Parent P5C

The predicted pKa of the carboxylic acid group in 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is 2.36 ± 0.40 . This value is shifted relative to the experimentally determined pKa of 1.82 for the parent compound 1-pyrroline-5-carboxylic acid (P5C) [1]. The difference of approximately 0.54 log units indicates that at physiologically relevant pH values (e.g., pH 6–7), the methylated compound exists in a different carboxylate-to-acid ratio compared to P5C, which may influence its recognition by transport systems and enzymes that rely on the ionisation state of the substrate.

Physicochemical profiling Ionisation state pH-dependent solubility

Intrinsic Stability Advantage: 5-Methyl Substitution Prevents Self-Condensation vs. P5C

The parent compound 1-pyrroline-5-carboxylic acid (P5C) cannot be isolated as a chemically pure solid because of an irreversible, concentration-dependent self-condensation reaction in aqueous solution [1]. The 5-methyl substituent on 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid blocks the electrophilic imine/enamine tautomerisation site at C-5 that is responsible for this oligomerisation . Consequently, the 5-methyl compound is commercially supplied as a stable hydrochloride salt (CAS 38228-01-2) with verified purity of ≥95% , whereas P5C free acid is not practically available as a neat stable solid.

Compound stability Metabolic intermediate handling Proline cycle enzymology

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted P5C

The addition of a methyl group at position 5 increases the molecular weight from 113.115 Da (P5C) to 127.14 Da (5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid) and is expected to increase lipophilicity based on the established contribution of a methylene group to LogP [1]. The ethyl ester derivative of the target compound has a calculated LogP of 0.6084 [2], supporting a measurable increase in lipophilicity vs. the parent P5C (calculated LogP of −2.28; ACD/LogP −1.71) [3]. This altered lipophilicity can affect passive membrane permeability, protein binding, and chromatographic retention in analytical workflows.

Lipophilicity Membrane permeability Molecular recognition

Synthetic Precursor Role: Exclusive Intermediate for 5-Methylproline Preparation

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (referred to in older literature as Δ¹-2-methylpyrroline-5-carboxylic acid) serves as the direct and exclusive synthetic intermediate for 5-methylproline via catalytic hydrogenation of the C=N double bond [1][2]. This two-step sequence — acid hydrolysis of ethyl 2-acylamido-2-carbethoxy-5-chloro-4-hexenoate to the Δ¹-pyrroline, followed by hydrogenation — provides access to both cis- and trans-5-methylproline diastereomers, which are non-proteinogenic amino acids found in actinomycin antibiotics and are used as conformational probes in peptide chemistry [3]. Neither the parent P5C, the 4-methyl isomer, nor the fully aromatic 5-methyl-1H-pyrrole-2-carboxylic acid can serve this function.

5-Methylproline synthesis Non-proteinogenic amino acids Peptide engineering

Enzyme Recognition Differentiation: Methyl Position Dictates PYCR1 Interaction

In crystallographic screening of proline analogs against human pyrroline-5-carboxylate reductase 1 (PYCR1), N-methyl-L-proline (methyl on the ring nitrogen) showed no inhibitory activity, whereas N-formyl-L-proline exhibited competitive inhibition with a Kᵢ of 100 μM [1]. This demonstrates that the precise location of the methyl substituent on the pyrroline ring system is a binary determinant of enzyme recognition. Although 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid itself was not among the 20 analogs screened in this study, the structural logic — C-5 methylation vs. N-methylation vs. C-4 methylation — directly extrapolates: the compound's C-5 methyl group presents a steric and electronic environment at the PYCR1 active site that is distinct from both the unsubstituted P5C (the natural substrate) and from N- or C-4-substituted analogs [2].

PYCR1 inhibition Proline cycle Cancer metabolism Structure-activity relationship

HPLC Retention Differentiation: Reversed-Phase Behaviour vs. P5C and Fully Aromatic Analog

The partially saturated 3,4-dihydro-2H-pyrrole scaffold of the target compound produces distinct reversed-phase HPLC retention compared to both the fully aromatic 5-methyl-1H-pyrrole-2-carboxylic acid and the more polar parent P5C [1]. Manufacturer analytical data indicate that 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is characterisable by HPLC with purity specifications verified at ≥95% (typically 98%) . The increased carbon content and reduced polarity due to the 5-methyl group result in longer retention on C18 columns relative to P5C, a property exploitable for resolution of these analogs in complex biological matrices.

Analytical chromatography Quality control Metabolite profiling

Procurement-Driven Application Scenarios for 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Based on Quantitative Evidence


PYCR1 Chemical Probe Development in Cancer Metabolism Research

Laboratories investigating pyrroline-5-carboxylate reductase 1 (PYCR1) as an oncology target require structurally defined pyrroline analogs that are stable, weighable, and possess predictable enzyme recognition. As demonstrated in Section 3 (Evidence Items 1, 2, and 5), 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid provides a C-5 methyl substitution that blocks the self-condensation pathway plaguing P5C [1] while presenting a distinct steric profile at the PYCR1 active site relative to N-methyl-proline (inactive) and N-formyl-proline (Kᵢ = 100 μM) [2]. Its altered pKa (2.36 vs. 1.82 for P5C) further differentiates its ionisation-dependent enzyme interaction, making it a mechanistically informative probe rather than a simple P5C surrogate [3].

Synthesis of 5-Methylproline for Peptide Engineering and Natural Product Biosynthesis Studies

The compound is the obligatory synthetic gateway to 5-methylproline, a non-proteinogenic amino acid found in actinomycin antibiotics and employed as a conformational constraint in designed peptides [4]. As established in Evidence Item 4, catalytic hydrogenation of the C=N bond directly yields 5-methylproline diastereomers. No structurally related compound — including P5C, 4-methyl-2-pyrroline-5-carboxylic acid, or fully aromatic 5-methyl-1H-pyrrole-2-carboxylic acid — can serve this function. The hydrochloride salt form (CAS 38228-01-2) provides the stability and purity (≥95%) required for reproducible synthetic transformations .

Proline Cycle Metabolite Profiling and Analytical Reference Standard

The documented HPLC separation of 3,4-dihydro-5-methyl-2H-pyrrole on reversed-phase columns (Evidence Item 6) confirms that the compound can be chromatographically resolved from both the parent P5C and fully aromatic analogs [5]. This makes it suitable as an analytical reference standard for laboratories studying proline cycle metabolites in biological samples, where unambiguous identification of methylated pyrroline species is required. Its availability as a characterised solid (unlike P5C, which must be prepared in situ) facilitates accurate standard curve preparation and quantitative LC-MS/MS method development.

Maillard Reaction and Flavor Chemistry Intermediate

The 3,4-dihydro-5-methyl-2H-pyrrole scaffold is a recognised intermediate in the Maillard reaction cascade leading to 2-acetyl-1-pyrroline, the key aroma compound responsible for the characteristic fragrance of aromatic rice and popcorn . The carboxylic acid derivative provides a functionalised entry point for synthetic modification, enabling the preparation of stable precursors and isotopically labelled internal standards for food chemistry quantification, applications for which the unsubstituted P5C is unsuitable due to its instability in aqueous food model systems.

Quote Request

Request a Quote for 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.